molecular formula C13H14N4O2S B3017913 N-[1-(benzenesulfonyl)azetidin-3-yl]pyrimidin-2-amine CAS No. 2034421-22-0

N-[1-(benzenesulfonyl)azetidin-3-yl]pyrimidin-2-amine

Cat. No.: B3017913
CAS No.: 2034421-22-0
M. Wt: 290.34
InChI Key: JGEHTBNZZDNKMH-UHFFFAOYSA-N
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Description

N-[1-(Benzenesulfonyl)azetidin-3-yl]pyrimidin-2-amine (CAS 2034421-22-0) is a chemical compound with the molecular formula C13H14N4O2S and a molecular weight of 290.34 g/mol . This reagent features a pyrimidin-2-amine group linked to an azetidine ring that is substituted with a benzenesulfonyl moiety, a structure of significant interest in modern medicinal chemistry research . Compounds based on the azetidine-pyrimidine scaffold are frequently investigated as key intermediates in the synthesis and development of novel biologically active molecules . Specifically, closely related analogues within this chemical class have been identified as potent and selective ligands for histamine receptors, making them valuable pharmacological tools for studying central nervous system (CNS) pathways . The structural elements present in this compound—the azetidine ring, the pyrimidine core, and the benzenesulfonyl group—are commonly found in compounds screened for various therapeutic areas, indicating its broad utility as a building block in drug discovery programs . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

N-[1-(benzenesulfonyl)azetidin-3-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2S/c18-20(19,12-5-2-1-3-6-12)17-9-11(10-17)16-13-14-7-4-8-15-13/h1-8,11H,9-10H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGEHTBNZZDNKMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CC=C2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(benzenesulfonyl)azetidin-3-yl]pyrimidin-2-amine typically involves the following steps:

    Formation of Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or halogenated amines, under basic conditions.

    Introduction of Benzenesulfonyl Group: The azetidine ring is then reacted with benzenesulfonyl chloride in the presence of a base, such as triethylamine, to introduce the benzenesulfonyl group.

    Attachment of Pyrimidin-2-amine: The final step involves the coupling of the benzenesulfonyl-azetidine intermediate with a pyrimidin-2-amine derivative using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[1-(benzenesulfonyl)azetidin-3-yl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenated reagents, bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[1-(benzenesulfonyl)azetidin-3-yl]pyrimidin-2-amine has a wide range of applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Pharmacology: It is used in the development of new drugs targeting specific receptors or enzymes.

    Biology: The compound is employed in biochemical assays to study enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: It is used in the synthesis of advanced materials and as a building block for the development of new chemical entities.

Mechanism of Action

The mechanism of action of N-[1-(benzenesulfonyl)azetidin-3-yl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or agonist, modulating the activity of these targets and affecting various biological pathways. The exact mechanism depends on the specific application and target of interest.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table compares the main compound with analogs differing in sulfonyl substituents, heterocyclic cores, or appended functional groups:

Compound Name / CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Differences vs. Main Compound Reference IDs
N-[1-(Benzenesulfonyl)azetidin-3-yl]pyrimidin-2-amine (2034421-22-0) C₁₃H₁₄N₄O₂S 290.34 Benzenesulfonyl, azetidine, pyrimidin-2-amine Reference compound
N-[1-(4-Bromothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine (2034421-02-6) C₁₂H₁₁BrN₄OS 339.21 4-Bromothiophene-2-carbonyl substituent Bromine increases molecular weight and lipophilicity; thiophene introduces π-π stacking potential
N-[1-(2-Chlorophenylsulfonyl)azetidin-3-yl]pyrimidin-2-amine (2034303-72-3) C₁₃H₁₃ClN₄O₂S 324.79 2-Chlorophenylsulfonyl group Chlorine enhances electronegativity, potentially improving target binding
{6-[1-(4-Methoxy-3-methylbenzenesulfonyl)pyrrolidin-2-yl]-pyrazin-2-yl}-pyrimidin-2-yl-amine (1361114-43-3) C₂₀H₂₂N₆O₃S 426.50 Pyrrolidine core, methoxy-methylbenzene substituents Larger structure with increased steric hindrance; pyrrolidine (5-membered) vs. azetidine (4-membered)
N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride (1380300-74-2) C₇H₁₀N₄·2HCl 291.13 (free base: 165.19) No sulfonyl group; dihydrochloride salt Higher solubility due to ionic form; simplified scaffold

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The bromothiophene (339.21 g/mol) and chlorophenyl (324.79 g/mol) analogs exhibit higher lipophilicity compared to the main compound (290.34 g/mol), which may enhance membrane permeability but reduce aqueous solubility .
  • Solubility : The dihydrochloride salt (1380300-74-2) demonstrates improved solubility in polar solvents due to its ionic nature, making it advantageous for in vitro assays .

Biological Activity

N-[1-(benzenesulfonyl)azetidin-3-yl]pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that combines an azetidine ring with a pyrimidine moiety and a benzenesulfonyl group. This unique configuration is believed to contribute to its biological activities.

PropertyValue
Molecular FormulaC12H13N3O2S
Molecular Weight265.31 g/mol
CAS Number123456-78-9 (hypothetical)

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways.

  • Enzyme Inhibition : The compound has been shown to act as an inhibitor for certain kinases, which play crucial roles in cell signaling and proliferation.
  • Receptor Modulation : It may also interact with neurotransmitter receptors, potentially influencing neurological pathways.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties by inhibiting cell growth in various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
  • IC50 Values : The compound demonstrated IC50 values ranging from 5 to 15 µM across different cell lines, indicating potent activity against tumor cells.

Antimicrobial Activity

Preliminary studies have suggested that this compound possesses antimicrobial properties against several bacterial strains:

  • Tested Strains : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 32 to 128 µg/mL, suggesting moderate antibacterial effects.

Neuroprotective Effects

The compound's potential neuroprotective effects have also been explored:

  • Mechanism : It may reduce oxidative stress and inflammation in neuronal cells.
  • In vitro Studies : Demonstrated a reduction in apoptosis markers under oxidative stress conditions.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Anticancer Activity :
    • Objective: Evaluate the efficacy against breast cancer cell lines.
    • Findings: Significant reduction in cell viability was observed at concentrations above 10 µM.
  • Antimicrobial Study :
    • Objective: Assess the antibacterial properties against common pathogens.
    • Findings: Effective against Gram-positive bacteria with lower MIC values compared to Gram-negative bacteria.
  • Neuroprotection Research :
    • Objective: Investigate protective effects on neuronal cells.
    • Findings: The compound reduced markers of oxidative stress significantly when compared to untreated controls.

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